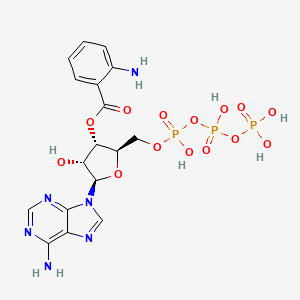

Ant-ATP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85287-49-6 |

|---|---|

Molecular Formula |

C17H21N6O14P3 |

Molecular Weight |

626.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-aminobenzoate |

InChI |

InChI=1S/C17H21N6O14P3/c18-9-4-2-1-3-8(9)17(25)35-13-10(5-33-39(29,30)37-40(31,32)36-38(26,27)28)34-16(12(13)24)23-7-22-11-14(19)20-6-21-15(11)23/h1-4,6-7,10,12-13,16,24H,5,18H2,(H,29,30)(H,31,32)(H2,19,20,21)(H2,26,27,28)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

ZJPHORHRONZRCV-XNIJJKJLSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Adenine Nucleotide Translocator: A Linchpin of Mitochondrial Function and Cell Fate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adenine (B156593) nucleotide translocator (ANT), also known as the ADP/ATP carrier (AAC), is the most abundant protein in the inner mitochondrial membrane, constituting up to 10% of its total protein content.[1] This critical transporter plays a central role in cellular energy metabolism by facilitating the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.[2][3][4] Beyond its canonical role in bioenergetics, ANT is a key regulator of mitochondrial-mediated apoptosis and has been implicated in the mitochondrial permeability transition phenomenon.[5][6] Emerging evidence also points to its involvement in mitophagy, the selective degradation of mitochondria.[7][8] This technical guide provides a comprehensive overview of the multifaceted functions of ANT, detailing its transport mechanism, isoform diversity, and involvement in critical cellular signaling pathways.

Core Function: The ATP/ADP Exchange

The primary and most well-understood function of ANT is to mediate the strict 1:1 exchange of ATP synthesized within the mitochondria for ADP from the cytosol.[5][9] This process is vital for providing the cell with its primary energy currency, ATP, while supplying the mitochondrial ATP synthase with its substrate, ADP, to maintain oxidative phosphorylation.[2][3][10] The transport cycle is an electrogenic process, exchanging ATP carrying four negative charges for ADP with three negative charges, driven by the mitochondrial membrane potential.[1]

Kinetic Properties of ATP/ADP Transport

The transport of adenine nucleotides by ANT follows Michaelis-Menten kinetics. The affinity of ANT for its substrates is a key determinant of its transport efficiency.

| Substrate | Organism/Tissue | Km (μM) | Reference |

| ADP | Rat Liver | 1 - 10 | [11] |

| ATP | Rat Liver | 1 - 150 | [11] |

Inhibitors of ATP/ADP Transport

Two classes of highly specific inhibitors have been instrumental in characterizing ANT function. Atractyloside (B1665827) (ATR) and its more potent derivative, carboxyatractyloside (B560681) (CATR), bind to the transporter when its nucleotide-binding site is facing the cytoplasm (c-state), locking it in an inactive conformation.[12] Conversely, bongkrekic acid (BKA) binds to the transporter when its binding site is oriented towards the mitochondrial matrix (m-state), also inhibiting transport.[12][13]

| Inhibitor | Binding Affinity (Kd) | Target Conformation | Reference |

| Carboxyatractyloside | 10 - 20 nM | c-state | [14] |

| Bongkrekic Acid | 10 - 20 nM | m-state | [14] |

| Atractyloside | 0.45 μM | c-state | [14] |

The Role of ANT in Cell Death and Survival

ANT is a critical player at the crossroads of cell life and death, primarily through its involvement in the mitochondrial permeability transition pore (MPTP) and its interactions with the Bcl-2 family of proteins.

The Mitochondrial Permeability Transition Pore (MPTP)

The MPTP is a high-conductance channel that, when open, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately triggering cell death.[11][15] While the exact molecular composition of the MPTP is still debated, ANT is considered a key component.[5][11] The opening of the MPTP is regulated by various factors, including Ca2+ concentration, oxidative stress, and the binding of cyclophilin D (CypD).[5]

Interaction with Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of apoptosis. Pro-apoptotic members like Bax and Bak can promote the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases. Anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. ANT interacts with both pro- and anti-apoptotic members of the Bcl-2 family, influencing their activity and the subsequent fate of the cell.

ANT Isoforms: Tissue-Specific Expression and Function

Humans express four isoforms of ANT, encoded by different genes (SLC25A4, SLC25A5, SLC25A6, and SLC25A31), each with distinct tissue distribution and potential functional specializations.[9]

| Isoform | Gene | Primary Tissue Distribution | Functional Notes | Reference |

| ANT1 | SLC25A4 | Heart, skeletal muscle, brain | Highly expressed in terminally differentiated tissues with high energy demand. Considered pro-apoptotic. | [1][6] |

| ANT2 | SLC25A5 | Proliferating tissues (e.g., liver, lymphoid cells), tumors | Upregulated in cancer cells. Considered anti-apoptotic. | [1][7] |

| ANT3 | SLC25A6 | Ubiquitous | Generally expressed at lower levels. | [1] |

| ANT4 | SLC25A31 | Testis | Essential for spermatogenesis. | [7] |

The differential expression of these isoforms suggests that they may be tailored to the specific metabolic and signaling needs of different cell types. For instance, the prevalence of the anti-apoptotic ANT2 in cancer cells highlights its potential as a therapeutic target.[7]

Experimental Protocols for Studying ANT Function

The study of ANT function relies on a variety of experimental techniques, from isolating mitochondria to measuring transport activity in reconstituted systems.

Isolation of Mitochondria

A fundamental prerequisite for many ANT-related experiments is the isolation of intact and functional mitochondria from cells or tissues.

Protocol: Mitochondria Isolation by Differential Centrifugation

-

Homogenization: Mince the tissue or collect cultured cells and homogenize in ice-cold isolation buffer (e.g., containing sucrose, mannitol, and EGTA) to disrupt the plasma membrane while keeping mitochondria intact.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000-10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria and remove contaminants.

-

Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer.

Measurement of ANT Activity

The transport activity of ANT can be measured using various methods, including radiolabeled substrates and fluorescence-based assays.

Protocol: Reconstitution of ANT in Liposomes and Radiolabeled Substrate Uptake

-

Purification: Purify ANT from isolated mitochondria using methods like hydroxyapatite (B223615) chromatography.

-

Liposome Preparation: Prepare liposomes from a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine and cardiolipin).

-

Reconstitution: Incorporate the purified ANT into the liposomes by methods such as detergent dialysis or freeze-thaw sonication.

-

Internal Loading: Load the proteoliposomes with a non-radiolabeled substrate (e.g., ATP).

-

Uptake Assay: Initiate the transport reaction by adding a radiolabeled substrate (e.g., [¹⁴C]ADP) to the external medium.

-

Stop the Reaction: At various time points, stop the transport by adding a potent inhibitor like carboxyatractyloside.

-

Separation: Separate the proteoliposomes from the external medium using techniques like size-exclusion chromatography.

-

Quantification: Measure the amount of radiolabeled substrate taken up by the proteoliposomes using scintillation counting.

Mitochondrial Permeability Transition Pore (MPTP) Assay

The opening of the MPTP can be monitored using fluorescent probes that are sensitive to changes in mitochondrial membrane integrity.

Protocol: Calcein-AM/Cobalt Chloride MPTP Assay

-

Cell Loading: Load cells with Calcein-AM, a fluorescent dye that becomes trapped in the cytoplasm and mitochondria.

-

Quenching: Add cobalt chloride (CoCl₂) to the extracellular medium. CoCl₂ can enter the cytoplasm and quench the fluorescence of calcein (B42510). However, it cannot cross the intact inner mitochondrial membrane.

-

Induction of MPTP: Treat the cells with an agent known to induce MPTP opening (e.g., a calcium ionophore like ionomycin).

-

Fluorescence Measurement: Monitor the fluorescence of mitochondrial calcein using fluorescence microscopy or flow cytometry. A decrease in mitochondrial fluorescence indicates the opening of the MPTP, allowing CoCl₂ to enter the mitochondrial matrix and quench the calcein fluorescence.

Conclusion and Future Directions

The adenine nucleotide translocator stands as a testament to the intricate and highly regulated nature of mitochondrial biology. Its fundamental role in energy metabolism is inextricably linked to its function as a critical regulator of cell death pathways. The existence of distinct isoforms with specialized roles further underscores the complexity of its regulation and its adaptation to diverse cellular contexts.

For drug development professionals, ANT presents a compelling target. The development of isoform-specific inhibitors could offer novel therapeutic strategies for a range of diseases, from cancer, by targeting the anti-apoptotic ANT2, to conditions associated with mitochondrial dysfunction. A deeper understanding of the molecular mechanisms governing ANT's interaction with the MPTP and Bcl-2 family proteins will be crucial for the rational design of such therapies.

Future research will likely focus on elucidating the precise structural basis for the functional differences between ANT isoforms, further dissecting the complex interplay between ANT and other mitochondrial proteins in the context of cell signaling, and exploring the therapeutic potential of modulating ANT activity in various disease models. The continued investigation of this multifaceted protein will undoubtedly yield further insights into the fundamental processes that govern cellular life and death.

References

- 1. Differential expression of adenine nucleotide translocator isoforms in mammalian tissues and during muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reconstituted adenine nucleotide translocase forms a channel for small molecules comparable to the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. antbioinc.com [antbioinc.com]

- 4. fn-test.com [fn-test.com]

- 5. ANT activity: A Kinetic Assay of Mitochondrial ADP-ATP Exchange Rate Mediated by the Adenine Nucleotide Translocase – Department of Biochemistry [semmelweis.hu]

- 6. Over-expression of Adenine Nucleotide Translocase 1 (ANT1) Induces Apoptosis and Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. A 20/20 view of ANT function in mitochondrial biology and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. air.uniud.it [air.uniud.it]

- 13. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial Permeability Transition Pore Assay Kit (ab239704) is not available | Abcam [abcam.com]

An In-depth Technical Guide to the Mechanism of Adenine Nucleotide Translocase (ANT) in ADP/ATP Exchange

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of ADP/ATP Exchange by ANT

The Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier protein (AAC), is the most abundant protein in the inner mitochondrial membrane, constituting up to 10% of its total protein content.[1][2] It plays a critical role in cellular energy metabolism by facilitating the 1:1 exchange of ADP synthesized in the cytosol for ATP produced within the mitochondrial matrix via oxidative phosphorylation.[2][3][4] This electrogenic exchange is essential for providing the rest of the cell with its primary energy currency.[2][3] The transport process is energetically expensive, consuming about 25% of the energy generated from the proton gradient.[3]

The transport mechanism of ANT is best described by the single-binding site reorientation model , also referred to as the "induced transition fit" model.[1] This model posits that the transporter has a single nucleotide-binding site that alternately faces the mitochondrial matrix and the intermembrane space (cytosolic side).[1][5] The protein cycles between two principal conformational states: the matrix-facing (m-state) and the cytosolic-facing (c-state).[1][3]

The transport cycle can be summarized as follows:

-

c-state: The nucleotide-binding site is open to the intermembrane space. A molecule of ADP from the cytosol binds to this site.[1]

-

Conformational Change: The binding of ADP induces a significant conformational change in the protein, causing it to transition from the c-state to the m-state.[1][3]

-

m-state: In the m-state, the binding site is now open to the mitochondrial matrix, and the bound ADP is released.[1]

-

ATP Binding and Reorientation: A molecule of ATP from the matrix then binds to the same site, triggering the reverse conformational change back to the c-state.[3]

-

ATP Release: The transporter is now in the c-state again, and the bound ATP is released into the intermembrane space, completing the cycle.[3]

This alternating access mechanism is facilitated by a network of salt bridges that are successively broken and reformed during the conformational transitions.[1] The stability and function of ANT are critically dependent on its interaction with cardiolipin, a unique phospholipid of the inner mitochondrial membrane.[1][6][7] Each ANT monomer is thought to tightly bind six molecules of cardiolipin, which are essential for its structural integrity and optimal activity.[1][6] While ANT can exist as a dimer, the monomeric unit is the functional translocase.[1]

An alternative, though less supported, model is the two-binding site or gated pore model. This model suggests the presence of two distinct binding sites that might be alternately accessible. However, recent structural and kinetic data strongly favor the single-binding site reorientation mechanism.[1][5]

Below is a diagram illustrating the single-binding site reorientation mechanism of ANT.

References

- 1. A 20/20 view of ANT function in mitochondrial biology and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]

- 4. Adenine nucleotide translocator - Wikiwand [wikiwand.com]

- 5. Mathematical Modeling of Mitochondrial Adenine Nucleotide Translocase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid-Loving ANTs: Molecular Simulations of Cardiolipin Interactions and the Organization of the Adenine Nucleotide Translocase in Model Mitochondrial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

The Adenine Nucleotide Translocator: A Linchpin of Cellular Respiration and Mitochondrial Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Adenine (B156593) Nucleotide Translocator (ANT), also known as the ADP/ATP carrier (AAC), is the most abundant protein in the inner mitochondrial membrane and a critical component of cellular energy metabolism.[1] Its primary role is to facilitate the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix, thereby providing the cell with its essential energy currency.[1] Beyond this canonical function, ANT is implicated in the regulation of the mitochondrial permeability transition pore (MPTP), a key event in programmed cell death, and is subject to complex regulatory mechanisms. This technical guide provides a comprehensive overview of the structure, function, and regulation of ANT, with a focus on its central role in cellular respiration. It includes a summary of quantitative data, detailed experimental protocols for studying ANT function, and visualizations of key pathways and experimental workflows.

Core Function and Mechanism of the Adenine Nucleotide Translocator

The fundamental role of ANT is the 1:1 exchange of cytosolic ADP for mitochondrial ATP.[1] This transport is not a simple diffusion but a highly regulated process that is essential for maintaining cellular energy homeostasis. The transport cycle is coupled to the mitochondrial membrane potential, with the exchange of ATP (charge -4) for ADP (charge -3) being an electrogenic process that dissipates part of the proton motive force.

The transport mechanism involves a significant conformational change in the ANT protein. It operates via a "c-state" (cytosol-facing) and an "m-state" (matrix-facing) conformation. In the c-state, the nucleotide-binding site is open to the intermembrane space, allowing for the binding of ADP. This binding triggers a conformational change to the m-state, which opens the binding site to the mitochondrial matrix, releasing ADP and allowing for the binding of ATP. The binding of ATP then induces the return to the c-state, releasing ATP into the intermembrane space.[1]

ANT Isoforms and Tissue-Specific Expression

In humans, there are four known isoforms of ANT, each with distinct tissue distribution and potential functional specializations:

-

ANT1 (SLC25A4): Predominantly expressed in terminally differentiated, high-energy-demand tissues such as the heart and skeletal muscle.[2][3]

-

ANT2 (SLC25A5): Found in proliferating cells and is often upregulated in cancer.[3][4] Under glycolytic conditions, it can import ATP into the mitochondria to maintain the membrane potential.[4]

-

ANT3 (SLC25A6): Ubiquitously expressed at low levels in various tissues.[3]

-

ANT4 (SLC25A31): Primarily expressed in germ cells and is essential for spermatogenesis.[2][5]

Mice, in contrast, have three ANT isoforms: Ant1, Ant2, and Ant4, with Ant2 appearing to fulfill the role of human ANT3.[2]

Quantitative Data on ANT Function

The following tables summarize key quantitative data related to the function of ANT, providing a basis for comparative analysis and modeling of its activity.

| Isoform | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg protein) | Organism/Tissue | Reference |

| hANT1 | ADP | ~5.8 | Not specified | Human (expressed in yeast) | [5] |

| hANT2 | ADP | ~4.1 | Not specified | Human (expressed in yeast) | [5] |

| hANT3 | ADP | ~5.1 | Not specified | Human (expressed in yeast) | [5] |

| hANT4 | ADP | ~1.4 | Higher than somatic isoforms | Human (expressed in yeast) | [5] |

| Rat Liver ANT | ADP | 1-10 | Not specified | Rat Liver | [6] |

| Rat Liver ANT | ATP | 1-150 | Not specified | Rat Liver | [6] |

Table 1: Kinetic Parameters of ANT Isoforms. This table presents the Michaelis-Menten constant (K_m_) for ADP for various human ANT isoforms expressed in a yeast model system, as well as for rat liver ANT. A lower K_m_ value indicates a higher affinity of the transporter for its substrate. V_max_ (maximum velocity) data is currently limited in the literature for specific isoforms.

| Inhibitor | ANT Isoform | IC_50_ (µM) | Organism/Tissue | Reference |

| MDBNP | hANT1 | 5.8 | Human (expressed in yeast) | [7] |

| MDBNP | hANT2 | 4.1 | Human (expressed in yeast) | [7] |

| MDBNP | hANT3 | 5.1 | Human (expressed in yeast) | [7] |

| MDBNP | hANT4 | 1.4 | Human (expressed in yeast) | [7] |

Table 2: Inhibitor Affinity for Human ANT Isoforms. This table shows the half-maximal inhibitory concentration (IC_50_) of the compound [2,2′-methanediylbis(4-nitrophenol)] (MDBNP) for the four human ANT isoforms. A lower IC_50_ value indicates a higher potency of the inhibitor.

| Inhibitor | K_d_ (nM) | Organism/Tissue | Reference |

| Carboxyatractyloside (B560681) | 10-20 | Potato Mitochondria | [8] |

| Bongkrekic Acid | 10-20 | Potato Mitochondria | [8] |

| Atractyloside (B1665827) | 450 | Potato Mitochondria | [8] |

Table 3: Dissociation Constants (K_d_) of ANT Inhibitors. This table provides the K_d_ values for common ANT inhibitors, indicating their binding affinity to the transporter in potato mitochondria. Lower K_d_ values signify stronger binding.

Role in the Mitochondrial Permeability Transition Pore (MPTP)

ANT is a long-standing candidate for being a core component of the mitochondrial permeability transition pore (MPTP), a high-conductance channel in the inner mitochondrial membrane.[9] The sustained opening of the MPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death.[10]

The current model suggests that under conditions of high matrix Ca²⁺ and oxidative stress, ANT can undergo a conformational change, forming a non-specific pore.[9] This process is regulated by cyclophilin D (CypD), a matrix protein that binds to ANT and sensitizes the pore to opening. The immunosuppressant cyclosporin (B1163) A (CsA) inhibits MPTP opening by preventing the interaction between CypD and ANT.

The two conformational states of ANT are differentially involved in MPTP regulation. The "c-state" is considered the sensitized state, prone to forming the pore, while the "m-state" is the protected state.[11] Inhibitors that lock ANT in the c-state, such as carboxyatractyloside (CATR), promote MPTP opening, whereas inhibitors that stabilize the m-state, like bongkrekic acid (BKA), inhibit it.[11]

Figure 1: Signaling Pathway of MPTP Opening Involving ANT. This diagram illustrates the key triggers and regulators of the mitochondrial permeability transition pore (MPTP) opening, highlighting the central role of the adenine nucleotide translocator (ANT) and its conformational states.

Regulation of ANT Activity

The activity of ANT is tightly regulated by several factors to match the cellular energy demand:

-

Substrate Availability: The primary regulatory mechanism is the availability of ADP in the cytosol. Increased ADP levels stimulate ANT activity and, consequently, oxidative phosphorylation.

-

Mitochondrial Membrane Potential: The electrogenic nature of the ADP/ATP exchange makes it sensitive to the membrane potential. A high membrane potential favors the export of ATP.

-

Long-Chain Fatty Acids (LCFAs): LCFAs and their CoA esters can inhibit ANT activity.[12] This is thought to be a feedback mechanism to prevent excessive fatty acid oxidation when energy levels are high.

-

Cardiolipin: This mitochondrial-specific phospholipid is essential for the structural integrity and optimal function of ANT.[9] It is believed to stabilize the dimeric form of ANT and facilitate its conformational changes.

Experimental Protocols

Reconstitution of ANT into Proteoliposomes

This protocol describes a general method for the reconstitution of purified ANT into liposomes, allowing for the study of its transport activity in a controlled, artificial membrane system. This is a synthesized protocol based on principles from multiple sources.[13][14][15][16][17]

Materials:

-

Purified ANT protein

-

Phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and cardiolipin) in chloroform (B151607)

-

Detergent (e.g., Triton X-100 or octylglucoside)

-

Bio-Beads SM-2

-

Reconstitution buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)

-

Dialysis tubing or cassettes

Procedure:

-

Liposome (B1194612) Preparation:

-

In a glass tube, mix the desired phospholipids in chloroform.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

-

Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL.

-

Sonicate or extrude the lipid suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form unilamellar vesicles.

-

-

Solubilization of Liposomes and Protein:

-

Add detergent to the liposome suspension to a final concentration that is above its critical micelle concentration (CMC) to solubilize the lipids.

-

In a separate tube, solubilize the purified ANT protein with the same detergent.

-

-

Formation of Proteoliposomes:

-

Mix the solubilized lipids and the solubilized ANT protein at the desired lipid-to-protein ratio.

-

Incubate the mixture on ice for 30 minutes.

-

-

Detergent Removal:

-

Method A: Bio-Beads: Add washed Bio-Beads SM-2 to the lipid-protein-detergent mixture and incubate with gentle agitation at 4°C. Change the Bio-Beads every 2 hours for a total of 3-4 changes, followed by an overnight incubation with fresh beads.[13][16]

-

Method B: Dialysis: Transfer the mixture to a dialysis cassette and dialyze against a large volume of reconstitution buffer at 4°C. Change the buffer every 12 hours for a total of 2-3 days.[14][17]

-

-

Harvesting Proteoliposomes:

-

After detergent removal, the proteoliposomes can be harvested by ultracentrifugation and resuspended in the desired buffer for functional assays.

-

Figure 2: Workflow for ANT Reconstitution into Proteoliposomes. This diagram outlines the major steps involved in the reconstitution of the adenine nucleotide translocator (ANT) into artificial lipid vesicles (proteoliposomes) for functional studies.

Measurement of ANT Transport Activity using Magnesium Green™

This protocol is adapted from the method developed by Chinopoulos and colleagues and utilizes the fluorescent dye Magnesium Green™ to measure the rate of ATP export from mitochondria or proteoliposomes. The assay is based on the different affinities of ADP and ATP for Mg²⁺.

Materials:

-

Isolated mitochondria or ANT-containing proteoliposomes

-

Magnesium Green™ (pentapotassium salt)

-

Respiration buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.2)

-

Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)

-

ADP solution

-

Fluorometer capable of excitation at ~488 nm and emission at ~530 nm

Procedure:

-

Instrument Setup:

-

Set the fluorometer to the appropriate excitation and emission wavelengths for Magnesium Green™.

-

Equilibrate the reaction chamber with respiration buffer at the desired temperature (e.g., 37°C).

-

-

Sample Preparation:

-

Add isolated mitochondria or proteoliposomes to the reaction chamber.

-

Add respiratory substrates to energize the mitochondria.

-

Add Magnesium Green™ to the chamber to a final concentration of ~1 µM.

-

-

Measurement of ATP/ADP Exchange:

-

Record the baseline fluorescence.

-

Initiate the transport reaction by adding a known concentration of ADP.

-

The export of newly synthesized ATP in exchange for the added ADP will lead to a decrease in free Mg²⁺ concentration, as ATP has a higher affinity for Mg²⁺ than ADP. This results in a decrease in Magnesium Green™ fluorescence.

-

-

Data Analysis:

-

The rate of change in fluorescence is proportional to the rate of ATP export.

-

Calibrate the fluorescence signal by titrating with known amounts of ATP and ADP in the presence of a fixed Mg²⁺ concentration to determine the relationship between fluorescence and the ATP/ADP ratio.

-

Calculate the rate of ATP/ADP exchange (V_max_) from the initial linear phase of the fluorescence change.

-

Figure 3: Workflow for Measuring ANT Activity with Magnesium Green™. This diagram shows the sequential steps for determining the transport activity of the adenine nucleotide translocator (ANT) using a fluorescence-based assay with Magnesium Green™.

Conclusion

The Adenine Nucleotide Translocator stands as a central player in cellular bioenergetics, mediating the critical exchange of ADP and ATP across the inner mitochondrial membrane. Its multiple isoforms, tissue-specific expression, and complex regulation underscore its importance in tailoring energy supply to diverse physiological demands. Furthermore, its involvement in the mitochondrial permeability transition pore places it at a crucial intersection of cell life and death decisions. A thorough understanding of ANT's structure, function, and regulation is paramount for researchers in basic science and for professionals in drug development targeting metabolic and degenerative diseases. The experimental approaches detailed in this guide provide a framework for further elucidating the intricate roles of this vital mitochondrial protein.

References

- 1. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]

- 2. A 20/20 view of ANT function in mitochondrial biology and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential expression of adenine nucleotide translocator isoforms in mammalian tissues and during muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenine nucleotide translocase 2 is a key mitochondrial protein in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Expression of Human Adenine Nucleotide Translocase 4 in Saccharomyces Cerevisiae | PLOS One [journals.plos.org]

- 6. [PDF] The mitochondrial permeability transition: Recent progress and open questions | Semantic Scholar [semanticscholar.org]

- 7. Identification of adenine nucleotide translocase 4 inhibitors by molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Signal Transduction to the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Regulation of energy metabolism by long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pre.weill.cornell.edu [pre.weill.cornell.edu]

- 16. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Adenine Nucleotide Translocator: A Lynchpin of Cellular Energetics and Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The adenine (B156593) nucleotide translocator (ANT), also known as the ADP/ATP carrier protein (AAC), is the most abundant protein in the inner mitochondrial membrane, constituting up to 10% of its total protein content. It plays a critical and indispensable role in cellular energy metabolism by facilitating the exchange of adenosine (B11128) diphosphate (B83284) (ADP) for adenosine triphosphate (ATP) across this membrane. This vital transport process ensures the export of newly synthesized ATP from the mitochondrial matrix to the cytosol, where it fuels a vast array of cellular activities, in exchange for cytosolic ADP, the substrate for oxidative phosphorylation. Beyond this canonical function, ANT has emerged as a key regulator of mitochondrial permeability transition and a central player in the intrinsic pathway of apoptosis. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to ANT, with a focus on its biochemical properties, the methodologies used to study its function, and its intricate involvement in cellular signaling pathways.

Discovery and Historical Perspective

The journey to understanding the adenine nucleotide translocator began in the mid-20th century with the burgeoning field of mitochondrial research.

-

1955: Siekevitz and Potter first demonstrated the existence of two distinct pools of adenine nucleotides within the cell, one in the mitochondrial compartment and another in the cytosol. This seminal finding laid the groundwork for questioning how these two pools communicated.

-

Early 1960s: Pressman and others began to hypothesize that a dynamic exchange of nucleotides occurred between the mitochondria and the cytosol.

-

1964: The concept of a specific transporter was solidified by the work of Bruni and colleagues. They discovered that the plant glycoside atractyloside (B1665827) inhibited oxidative phosphorylation by blocking the binding of ADP to rat liver mitochondria, suggesting the existence of a specific carrier protein.

-

1970s: The development of purification and reconstitution techniques allowed for the isolation of ANT and its functional characterization in artificial lipid vesicles (liposomes). These studies confirmed its role as an ADP/ATP antiporter.

-

1982-1989: The primary structures of ANT from various species were elucidated. The cDNA for bovine ANT was sequenced in 1982, followed by yeast (Saccharomyces cerevisiae) in 1986, and finally, the human transporter in 1989. These sequencing efforts revealed a high degree of conservation, particularly in the substrate-binding pocket, highlighting the fundamental importance of this protein across eukaryotes.

Quantitative Data on ANT Function

The functional activity of the adenine nucleotide translocator has been characterized by its transport kinetics and its sensitivity to various inhibitors. The following tables summarize key quantitative data for different ANT isoforms.

Table 1: Michaelis-Menten Constants (Km) for ANT Substrates

| ANT Isoform | Substrate | Km (µM) | Organism/Tissue | Reference |

| Rat Liver ANT | ADP | 1 - 10 | Rat Liver | |

| Rat Liver ANT | ATP | 1 - 150 | Rat Liver | |

| Bovine Heart ANT1 | ADP | ~3 | Bovine Heart | |

| Human ANT1 | ADP | ~5 | Human Skeletal Muscle | |

| Human ANT2 | ADP | ~12 | Human Fibroblasts | |

| Human ANT3 | ADP | ~8 | Human Liver |

Data for Vmax and for other isoforms and substrates are not consistently available in the reviewed literature.

Table 2: Inhibitor Constants (Ki) for ANT Inhibitors

| Inhibitor | ANT Isoform | Ki (µM) | Organism/Tissue | Reference |

| Bongkrekic Acid | Reconstituted ANT | 1.8 | Bovine Heart | |

| Atractyloside | Reconstituted ANT | 3.0 | Bovine Heart | |

| Palmitoyl-CoA | Reconstituted ANT | 7.5 | Bovine Heart | |

| Carboxyatractyloside | Not specified | Potent inhibitor | Not specified |

Further quantitative data on inhibitor constants for specific ANT isoforms are limited in the available literature.

Key Experimental Protocols

The study of ANT has relied on a variety of sophisticated biochemical and molecular biology techniques. Below are overviews of the core methodologies.

Isolation and Purification of ANT from Mitochondria

Objective: To isolate the adenine nucleotide translocator protein from mitochondrial preparations for subsequent functional or structural studies.

General Workflow:

-

Mitochondrial Isolation: Mitochondria are first isolated from a tissue source (e.g., bovine heart, rat liver) by differential centrifugation.

-

Solubilization: The inner mitochondrial membrane is solubilized using a non-ionic detergent, such as Triton X-100 or octylglucoside, to release the membrane proteins.

-

Chromatography: The solubilized proteins are then subjected to column chromatography to purify ANT. Hydroxyapatite chromatography is a commonly used method. The high abundance of ANT in the inner mitochondrial membrane facilitates its purification.

-

Purity Assessment: The purity of the isolated ANT is assessed by techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

Reconstitution of ANT into Proteoliposomes

Objective: To insert the purified ANT protein into artificial lipid vesicles (liposomes) to study its transport activity in a controlled environment, free from other mitochondrial proteins.

General Workflow:

-

Liposome Preparation: Liposomes are formed from a defined lipid composition, often mimicking the inner mitochondrial membrane (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, and cardiolipin).

-

Protein Insertion: The purified ANT protein, stabilized in a detergent solution, is mixed with the pre-formed liposomes.

-

Detergent Removal: The detergent is gradually removed from the mixture, for example, by dialysis or by using adsorbent beads (e.g., Bio-Beads). This process drives the insertion of the hydrophobic ANT protein into the lipid bilayer of the liposomes, forming proteoliposomes.

-

Functional Assay: The transport activity of the reconstituted ANT is then measured, typically using radiolabeled substrates.

Measurement of ANT Activity

Objective: To quantify the rate of ADP/ATP exchange catalyzed by ANT.

Method 1: Radiolabeled Nucleotide Exchange

-

Loading: Proteoliposomes are pre-loaded with a high concentration of unlabeled ADP or ATP.

-

Initiation of Exchange: Radiolabeled ADP (e.g., [¹⁴C]ADP) or ATP (e.g., [³²P]ATP) is added to the external medium.

-

Time Course: At specific time intervals, aliquots of the proteoliposome suspension are taken.

-

Separation: The proteoliposomes are rapidly separated from the external medium, for instance, by passing the suspension through a small ion-exchange column that binds the external, unincorporated radiolabeled nucleotides.

-

Quantification: The amount of radioactivity incorporated into the proteoliposomes is measured using a scintillation counter. The rate of transport is then calculated.

Method 2: Kinetic Assay using a Fluorescent Magnesium Indicator

A more recent method utilizes the differential binding of Mg²⁺ to ATP and ADP. The exchange of ATP for ADP leads to a change in the free Mg²⁺ concentration in the external medium, which can be monitored using a Mg²⁺-sensitive fluorescent dye. This method allows for continuous monitoring of ANT activity.

Signaling Pathways Involving ANT

The adenine nucleotide translocator is not merely a passive transporter but an active participant in crucial cellular signaling pathways, most notably the mitochondrial permeability transition and apoptosis.

Mitochondrial Permeability Transition (MPT)

The mitochondrial permeability transition is the sudden increase in the permeability of the inner mitochondrial membrane to small solutes, a phenomenon mediated by the opening of the mitochondrial permeability transition pore (PTP). ANT is considered a key component of the PTP.

Caption: The role of ANT in the mitochondrial permeability transition pore opening.

High levels of mitochondrial matrix Ca²⁺ and reactive oxygen species (ROS) are primary inducers of the PTP. Ca²⁺ is thought to bind to ANT, inducing a conformational change that favors the open state of the pore. Cyclophilin D (CypD), a matrix protein, sensitizes the pore to Ca²⁺. The immunosuppressant drug cyclosporin A inhibits PTP opening by binding to CypD. The state of ANT is also critical; its natural substrates, ADP and ATP, as well as the inhibitor bongkrekic acid, inhibit PTP opening. Conversely, atractyloside promotes pore opening.

Intrinsic Pathway of Apoptosis

ANT is a central player in the intrinsic, or mitochondrial, pathway of apoptosis. It is believed to cooperate with pro-apoptotic proteins of the Bcl-2 family to mediate the permeabilization of the outer mitochondrial membrane.

Caption: The involvement of ANT in the intrinsic apoptosis pathway.

Upon receiving apoptotic stimuli, pro-apoptotic proteins like Bax and Bak are activated. These proteins are thought to interact with ANT at the inner mitochondrial membrane. This interaction is proposed to facilitate the formation of a pore that leads to mitochondrial outer membrane permeabilization (MOMP). MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol. Cytosolic cytochrome c then triggers the activation of the caspase cascade, ultimately leading to the execution of the apoptotic program. Anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, can inhibit this process by preventing the activation of Bax and Bak.

ANT in Drug Development

The central role of the adenine nucleotide translocator in both cellular energy metabolism and programmed cell death makes it an attractive target for drug development, particularly in the context of cancer and ischemia-reperfusion injury.

-

Cancer: Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect) and are often resistant to apoptosis. Targeting ANT to modulate mitochondrial function and sensitize cancer cells to apoptosis is a promising therapeutic strategy.

-

Ischemia-Reperfusion Injury: In conditions such as heart attack and stroke, the reperfusion of blood to ischemic tissue can paradoxically cause further damage, in part through the opening of the mitochondrial permeability transition pore. Developing drugs that specifically inhibit PTP opening by targeting ANT could be a way to mitigate this damage.

Conclusion

From its initial postulation as a hypothetical transporter to its current status as a key regulator of cellular life and death, the adenine nucleotide translocator has been a subject of intense research for over half a century. Its fundamental role in linking mitochondrial ATP production to cytosolic energy demand is undisputed. Furthermore, its intricate involvement in the mitochondrial permeability transition and apoptosis has opened up new avenues for understanding and potentially treating a range of human diseases. Future research will undoubtedly continue to unravel the complex regulatory mechanisms governing ANT function and its multifaceted roles in cellular physiology and pathology, paving the way for the development of novel therapeutic interventions targeting this crucial mitochondrial protein.

An In-depth Technical Guide to the Adenine Nucleotide Translocator (ANT) Gene and Protein Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adenine (B156593) Nucleotide Translocator (ANT), also known as the ADP/ATP carrier (AAC), is a crucial protein embedded in the inner mitochondrial membrane. As the most abundant protein in this membrane, it can constitute over 10% of its total protein content.[1] ANT belongs to the mitochondrial carrier superfamily (SLC25) and plays a central role in cellular energy metabolism.[1] Its primary function is to facilitate the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix via oxidative phosphorylation.[1] This 1:1 exchange is vital for supplying the cell with its primary energy currency and providing the necessary substrate (ADP) to fuel continued mitochondrial ATP production.[1] Humans express four distinct ANT isoforms, each with specific tissue distributions and potential roles in both health and disease, making ANT a significant subject of research and a potential target for drug development.[1][2]

Gene Structure and Isoforms

In humans, four genes encode the different ANT protein isoforms. These genes are part of the larger Solute Carrier Family 25.[1] Each gene is located on a different chromosome and gives rise to a protein isoform with a distinct, though sometimes overlapping, tissue expression pattern, reflecting the specific metabolic requirements of different cell types.[2][3]

Data Presentation: Human ANT Isoforms

| Protein Isoform | Gene Symbol | Chromosomal Location | Primary Tissue Expression |

| ANT1 | SLC25A4 | Chromosome 4 (4q35) | Heart, skeletal muscle, brain[2][4][5][6] |

| ANT2 | SLC25A5 | Chromosome X (Xq24-q26) | Proliferative tissues, liver, kidney[1][2][4] |

| ANT3 | SLC25A6 | Chromosome X (Y p) | Ubiquitously expressed at low levels[1][2] |

| ANT4 | SLC25A31 | Chromosome 4 (4q28.1) | Testis, germ cells[2][3] |

Protein Structure

The ANT protein is a homodimer with each monomer having a molecular weight of approximately 30 kDa.[3] The structure, first elucidated for bovine ANT, reveals a common fold characteristic of the mitochondrial carrier family.[1]

Key Structural Features:

-

Transmembrane Helices: Each ANT monomer consists of six transmembrane α-helices that form a barrel-like structure, creating a central, cone-shaped cavity for substrate binding.[1]

-

Conformational States: The translocator operates via a "single-site gated pore" mechanism, cycling between two principal conformational states to move nucleotides across the membrane:

-

Cytoplasmic-state (c-state): The central binding site is open to the mitochondrial intermembrane space (cytosolic side).

-

Matrix-state (m-state): The binding site is open to the mitochondrial matrix.

-

-

Substrate Binding Site: The binding pocket contains a series of positively charged residues (arginine and lysine) that are critical for recognizing and binding the negatively charged ADP and ATP molecules.[7]

The transition between the c-state and m-state is triggered by substrate binding and is the core of the transport mechanism. This conformational change is specifically targeted by well-known ANT inhibitors.[1]

Mechanism of Action and Bioenergetics

ANT functions as an antiporter, coupling the export of one molecule of ATP from the matrix to the import of one molecule of ADP from the intermembrane space.[1] This process is electrogenic because at physiological pH, ATP carries a charge of -4, while ADP carries a charge of -3.[8] The export of a net negative charge is driven by the mitochondrial membrane potential (positive on the outside), which is maintained by the electron transport chain. This exchange consumes a significant portion, estimated at about one-fourth, of the energy generated by proton pumping.[8]

Logical Diagram: ANT Transport Cycle

The following diagram illustrates the key steps in the ADP/ATP transport cycle, including the points of inhibition.

Caption: The transport cycle of ANT, showing its alternating conformations and inhibition.

Involvement in Pathophysiology

ANT's central role in bioenergetics means its dysfunction is implicated in several human diseases. Furthermore, it is considered a key, though debated, component of the mitochondrial permeability transition pore (mPTP).[9]

-

Mitochondrial Permeability Transition Pore (mPTP): The mPTP is a non-selective, high-conductance channel that forms in the inner mitochondrial membrane under conditions of high matrix Ca²⁺ and oxidative stress.[10] Its prolonged opening leads to the dissipation of the membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately causing cell death.[10] ANT is thought to be a core component or at least a critical regulator of the pore.[11] The interaction between ANT and Cyclophilin D (CypD), a matrix protein, is believed to facilitate the conformational change in ANT that leads to pore formation.[12][13]

-

Human Diseases: Mutations in ANT genes, particularly SLC25A4 (ANT1), are linked to several pathologies:

-

Autosomal Dominant Progressive External Ophthalmoplegia (adPEO): A mitochondrial disease characterized by weakness of the eye muscles.[14]

-

Cardiomyopathy: ANT1 deficiency is associated with severe hypertrophic cardiomyopathy, correlating with the high energy demand of cardiac tissue.[2][6]

-

Apoptosis: The role of different ANT isoforms in apoptosis is complex. ANT1 is generally considered pro-apoptotic, while ANT2, often upregulated in cancer cells, may have an anti-apoptotic function by importing glycolytic ATP to maintain mitochondrial membrane potential.

-

Signaling Pathway: Hypothesized Role of ANT in mPTP Formation

This diagram illustrates the signaling events leading to the proposed formation of the mPTP involving ANT.

References

- 1. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]

- 2. Adenine Nucleotide Carrier Protein Dysfunction in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADP/ATP translocase 4 - Wikipedia [en.wikipedia.org]

- 4. A human muscle adenine nucleotide translocator gene has four exons, is located on chromosome 4, and is differentially expressed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADP/ATP translocase 1 - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. FA Sliding as the Mechanism for the ANT1-Mediated Fatty Acid Anion Transport in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Walk in the Memory, from the First Functional Approach up to Its Regulatory Role of Mitochondrial Bioenergetic Flow in Health and Disease: Focus on the Adenine Nucleotide Translocator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cyclophilin-D promotes the mitochondrial permeability transition but has opposite effects on apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WikiGenes - SLC25A4 - solute carrier family 25 (mitochondrial... [wikigenes.org]

An In-depth Technical Guide to Adenine Nucleotide Translocator (ANT) Isoforms and their Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adenine (B156593) Nucleotide Translocator (ANT), also known as the ADP/ATP carrier (AAC), is a crucial protein of the inner mitochondrial membrane. It facilitates the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondria, a process vital for cellular energy homeostasis. In humans, four distinct isoforms of ANT have been identified, each with a unique tissue-specific expression pattern and, in some cases, specialized functions. Understanding the distribution and roles of these isoforms is critical for research into mitochondrial function, cellular metabolism, and the pathogenesis of various diseases, as well as for the development of targeted therapeutics.

This technical guide provides a comprehensive overview of the four human ANT isoforms (ANT1, ANT2, ANT3, and ANT4), their tissue distribution at both the mRNA and protein levels, and detailed protocols for their study.

ANT Isoforms and their Genes

The four human ANT isoforms are encoded by the following genes:

-

ANT1: SLC25A4

-

ANT2: SLC25A5

-

ANT3: SLC25A6

-

ANT4: SLC25A31

Tissue Distribution of ANT Isoforms

The expression of ANT isoforms is highly regulated and varies significantly across different tissues, reflecting the specific metabolic demands of each cell type.

Quantitative mRNA Expression

The following table summarizes the relative mRNA expression levels of the four ANT isoform genes in various human tissues, based on data from the Genotype-Tissue Expression (GTEx) portal. Expression is shown in Transcripts Per Million (TPM).

| Tissue | SLC25A4 (ANT1) TPM | SLC25A5 (ANT2) TPM | SLC25A6 (ANT3) TPM | SLC25A31 (ANT4) TPM |

| Heart - Left Ventricle | 785.1 | 145.3 | 25.4 | 0.1 |

| Skeletal Muscle | 560.2 | 89.7 | 15.8 | 0.1 |

| Liver | 25.8 | 350.6 | 45.7 | 0.2 |

| Brain - Cortex | 150.3 | 120.1 | 30.2 | 0.1 |

| Kidney - Cortex | 45.6 | 280.9 | 55.3 | 0.1 |

| Lung | 60.1 | 210.4 | 40.7 | 0.3 |

| Testis | 15.2 | 95.8 | 20.1 | 150.7 |

| Ovary | 30.5 | 180.2 | 35.6 | 0.2 |

| Adipose - Subcutaneous | 80.4 | 150.7 | 28.9 | 0.1 |

| Whole Blood | 5.2 | 50.3 | 10.1 | 0.0 |

Data is representative and compiled from the GTEx Portal. For the most up-to-date and detailed information, please refer directly to the GTEx database.

Protein Expression Summary

The Human Protein Atlas provides valuable insights into the protein expression patterns of ANT isoforms through immunohistochemistry.

| Isoform | Gene | Summary of Protein Expression[1][2][3][4] |

| ANT1 | SLC25A4 | High expression in heart muscle and skeletal muscle, with moderate expression in the parathyroid gland and gastrointestinal tract.[1] |

| ANT2 | SLC25A5 | Widely expressed with granular cytoplasmic staining in most tissues.[2] |

| ANT3 | SLC25A6 | Ubiquitous expression with granular cytoplasmic staining in the majority of tissues.[3] |

| ANT4 | SLC25A31 | Primarily expressed in the testis, specifically in cells of the seminiferous ducts. Some expression is also observed in glandular cells of the gastrointestinal tract.[4] |

Experimental Protocols

This section provides detailed methodologies for the study of ANT isoforms.

Western Blotting for ANT Isoform Detection

Western blotting is a key technique to determine the relative protein levels of each ANT isoform. Due to the high sequence homology between isoforms, the use of validated, isoform-specific antibodies is critical.

-

Mitochondrial Isolation: For optimal enrichment of ANT proteins, it is recommended to first isolate mitochondria from tissue or cell samples via differential centrifugation.

-

Lysis: Lyse the isolated mitochondria or whole cells using RIPA buffer supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer and separate on a 12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a validated isoform-specific primary antibody (see table below) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

| Target | Host | Recommended Application | Supplier (Cat. No.) |

| ANT1 | Rabbit | Western Blot | Cell Signaling Technology (#14671) |

| ANT2 | Rabbit | Western Blot | Cell Signaling Technology (#12546)[5] |

| ANT3 | Mouse | Western Blot, IP, ELISA | Santa Cruz Biotechnology (sc-293434)[6] |

| ANT4 | Rabbit | Western Blot, IHC | Thermo Fisher Scientific (PA5-118933) |

Note: It is crucial to validate the specificity of any antibody in your specific experimental context.

Quantitative Real-Time PCR (qPCR) for ANT Isoform mRNA Quantification

qPCR is a sensitive method to quantify the mRNA expression levels of each ANT isoform.

-

RNA Extraction: Isolate total RNA from tissues or cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and validated primer pairs for each ANT isoform (see table below). A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| SLC25A4 (ANT1) | TGGTTGGCTAGGAGGAGTAAGC | AGCAGCCTCATCAATTGGAATG |

| SLC25A5 (ANT2) | GCCGCCTACTTCGGTATCTATG[7] | CAGCAGTGACAGTCTGTGCGAT[7] |

| SLC25A6 (ANT3) | AGATCTTCGGCCTCTACTCC | GTAGTAGGCTCCGATGAAGG |

| SLC25A31 (ANT4) | CGGTACAAAGGCATGGTGGACT | CTCCAGACATGAATAGCTGCTTG |

Primer sequences should be validated for efficiency and specificity in your laboratory.

Immunohistochemistry (IHC) for ANT Isoform Localization

IHC allows for the visualization of ANT isoform expression within the context of tissue architecture.

-

Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a normal serum from the same species as the secondary antibody.

-

Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with 3,3'-diaminobenzidine (B165653) (DAB) substrate.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Functional Assay: ADP/ATP Exchange in Reconstituted Proteoliposomes

This assay directly measures the transport activity of a specific ANT isoform.

-

Protein Expression and Purification: Overexpress the desired human ANT isoform in a suitable expression system (e.g., E. coli or yeast) and purify the protein.

-

Reconstitution into Proteoliposomes: Reconstitute the purified ANT protein into liposomes pre-loaded with a high concentration of ATP.

-

Transport Assay: Initiate the transport reaction by adding radiolabeled [³H]-ADP to the external buffer.

-

Stopping the Reaction: At various time points, stop the transport by adding an ANT inhibitor such as carboxyatractyloside (B560681) (CATR) or bongkrekic acid (BKA).

-

Measurement: Separate the proteoliposomes from the external buffer and measure the amount of internalized [³H]-ADP using scintillation counting. The rate of uptake reflects the transport activity of the reconstituted ANT isoform.

Conclusion

The four isoforms of the adenine nucleotide translocator exhibit distinct tissue distribution patterns and play specialized roles in cellular bioenergetics. This technical guide provides a comprehensive resource for researchers, offering both a detailed overview of ANT isoform biology and robust, validated protocols for their investigation. A thorough understanding of the expression and function of each ANT isoform is essential for advancing our knowledge of mitochondrial physiology and its implications in human health and disease.

References

- 1. SLC25A4 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. SLC25A5 protein expression summary - The Human Protein Atlas [v22.proteinatlas.org]

- 3. SLC25A6 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. SLC25A31 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. ANT2/SLC25A5 Antibody | Cell Signaling Technology [cellsignal.com]

- 6. scbt.com [scbt.com]

- 7. ADP/ATP translocase 4 - Wikipedia [en.wikipedia.org]

The Adenine Nucleotide Translocator's Contentious Role in the Mitochondrial Permeability Transition Pore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel in the inner mitochondrial membrane whose opening can lead to cell death. For decades, the Adenine (B156593) Nucleotide Translocator (ANT) has been a primary candidate for the pore-forming component of the mPTP. This technical guide provides an in-depth exploration of the intricate relationship between ANT and the mPTP, consolidating key experimental findings, quantitative data, and detailed methodologies. It addresses the historical context, the controversies, and the recent genetic evidence that has reshaped our understanding of this critical interaction. This document is intended to serve as a comprehensive resource for researchers investigating mitochondrial-driven cell death pathways and developing novel therapeutics targeting the mPTP.

Introduction: The Evolving Model of the mPTP

The mPTP is a non-specific pore that, when open, allows the passage of solutes up to 1.5 kDa, leading to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and rupture of the outer mitochondrial membrane.[1] This event is a critical juncture in several forms of regulated cell death, particularly necrosis, and is implicated in a range of pathologies including ischemia-reperfusion injury and neurodegenerative diseases.[1]

The molecular identity of the mPTP has been a subject of intense debate. The classical model proposed a multi-protein complex at the contact sites between the inner and outer mitochondrial membranes, minimally consisting of the Voltage-Dependent Anion Channel (VDAC) in the outer membrane, ANT in the inner membrane, and the matrix protein Cyclophilin D (CypD).[2] In this model, Ca²⁺ and oxidative stress trigger a conformational change in ANT, facilitated by its interaction with CypD, transforming it from a specific ADP/ATP carrier into a non-specific pore.[2]

This "ANT-centric" model was supported by several lines of evidence:

-

Pharmacological Modulation: Known ANT ligands modulate mPTP opening. Atractyloside (ATR) and carboxyatractyloside (B560681) (CAT), which lock ANT in the "c" (cytosolic-facing) conformation, promote pore opening.[3] Conversely, Bongkrekic acid (BKA), which stabilizes the "m" (matrix-facing) conformation, is a potent inhibitor.[3] ADP and ATP, the natural substrates of ANT, also inhibit mPTP opening.[3]

-

CypD Interaction: The immunosuppressant Cyclosporin A (CsA) inhibits the mPTP by binding to CypD, preventing its interaction with the inner membrane components of the pore.[4] Co-immunoprecipitation and pull-down assays have demonstrated a direct, CsA-sensitive interaction between CypD and ANT.[4]

-

Reconstitution Studies: Purified ANT, when reconstituted into liposomes, can form a Ca²⁺-activated, non-specific channel with properties similar to the mPTP.[2][5]

However, this model was challenged by genetic studies in mice lacking the major ANT isoforms, Ant1 and Ant2, which still exhibited CsA-sensitive mPTP activity in liver mitochondria.[6] This led to a period of uncertainty and the proposal of alternative models, with the F₁Fₒ ATP synthase emerging as another strong candidate for the pore-forming component.[1]

More recent and definitive genetic evidence from mice with triple knockout of all expressed ANT isoforms (Ant1, Ant2, and Ant4) and quadruple knockout (lacking all three ANT isoforms and Ppif, the gene encoding CypD) has brought the focus back to ANT.[7] These studies have led to a revised "dual-component" or "multi-pore" model of the mPTP.[5][7]

The Current Paradigm: A Dual-Component Model of the mPTP

The latest genetic evidence strongly supports a model where the mPTP is not a single entity but rather comprises at least two distinct molecular components in tissues like the liver:

-

An ANT-dependent pore: This pore is formed by ANT isoforms. While it can be regulated by CypD, it can also open independently of CypD in response to very high levels of Ca²⁺.[5]

-

A CypD-dependent, non-ANT pore: The molecular identity of this second pore remains unknown, but its opening is strictly dependent on the presence and activity of CypD.[5][7]

In some cell types, such as mouse embryonic fibroblasts (MEFs), ANT appears to be the primary, if not the sole, pore-forming component of the mPTP.[8] The complete abrogation of Ca²⁺-induced mPTP opening in liver mitochondria from quadruple knockout mice (lacking all three ANTs and CypD) provides compelling evidence that these two components are essential for pore formation in this tissue.[7]

Quantitative Data on ANT's Role in mPTP Function

The sensitivity of the mPTP to Ca²⁺ is a key parameter for quantifying its activity. The Calcium Retention Capacity (CRC) assay measures the amount of Ca²⁺ that isolated mitochondria can sequester before the mPTP opens. The following tables summarize the key quantitative findings from studies on genetically modified mice, primarily focusing on liver mitochondria.

| Genotype | Treatment | Relative Ca²⁺ Retention Capacity (CRC) | Reference |

| Wild-Type (WT) | None | Baseline | [9] |

| WT | Cyclosporin A (CsA) | ~3-fold increase vs. WT | [9] |

| Ant1⁻/⁻ Ant2⁻/⁻ | None | ~3-fold increase vs. WT (similar to CsA treatment) | [9] |

| Ant1⁻/⁻ Ant2⁻/⁻ Ant4⁻/⁻ (Triple KO) | None | Significantly increased vs. Ant1⁻/⁻ Ant2⁻/⁻ | [9] |

| Ant1⁻/⁻ Ant2⁻/⁻ Ant4⁻/⁻ (Triple KO) | Cyclosporin A (CsA) | Complete inhibition of mPTP opening | [7] |

| Ppif⁻/⁻ (CypD KO) | None | ~3-fold increase vs. WT | [5] |

| Ant1⁻/⁻ Ant2⁻/⁻ Ant4⁻/⁻ Ppif⁻/⁻ (Quadruple KO) | None | Complete inhibition of mPTP opening | [7][10] |

Table 1: Summary of Calcium Retention Capacity (CRC) in various ANT and CypD knockout mouse models.

| Experimental Condition | Conductance | Key Characteristics | Reference |

| Purified ANT reconstituted in vesicles (in response to mM Ca²⁺) | 300 - 600 pS | Non-specific, inhibited by ADP and BKA | [1] |

| Recombinant Neurospora crassa ANT with CypD | ~600 pS | Ca²⁺-dependent, inhibited by CsA, ADP, and BKA | [1] |

| Mitoplasts from WT MEFs | Consistent with mPTP | Inhibited by ADP | [8] |

| Mitoplasts from Ant triple-null MEFs | Much lower prevalence of large pores | Unresponsive to ADP | [8] |

Table 2: Electrophysiological properties of ANT-related pores.

Signaling Pathways and Molecular Mechanisms

The interaction between ANT and the mPTP is regulated by a complex interplay of signaling molecules and post-translational modifications.

Key Regulators and Conformational States of ANT

The function of ANT as both a transporter and a pore is intimately linked to its conformational state. The "c-state" (cytosolic-facing) is permissive for pore formation, while the "m-state" (matrix-facing) is non-permissive.[11]

The Role of Oxidative Stress

Oxidative stress is a potent sensitizer (B1316253) of the mPTP. Reactive oxygen species (ROS) can directly modify ANT, promoting its transition to a pore-forming state. A key mechanism involves the oxidative cross-linking of specific cysteine residues on the matrix-facing loops of ANT. This modification stabilizes the "c" conformation, inhibits ADP binding, and enhances the binding of CypD, all of which lower the Ca²⁺ threshold for mPTP opening.[12]

References

- 1. A 20/20 view of ANT function in mitochondrial biology and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstituted adenine nucleotide translocase forms a channel for small molecules comparable to the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The reconstituted mitochondrial adenine nucleotide translocator: effects of lipid polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidant Sensing by Reversible Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial ATP synthase c-subunit leak channel triggers cell death upon loss of its F1 subcomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mitochondrial Phosphate Carrier Interacts with Cyclophilin D and May Play a Key Role in the Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the Mitochondrial Permeability Transition Pore to Prevent Age-Associated Cell Damage and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid-Loving ANTs: Molecular Simulations of Cardiolipin Interactions and the Organization of the Adenine Nucleotide Translocase in Model Mitochondrial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adenine Nucleotide Translocase: A Linchpin in Mitochondrial Membrane Potential and Cellular Bioenergetics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Adenine (B156593) Nucleotide Translocase (ANT) is the most abundant protein in the inner mitochondrial membrane, playing a critical and multifaceted role in cellular energy homeostasis. Its primary function, the exchange of adenosine (B11128) diphosphate (B83284) (ADP) for adenosine triphosphate (ATP), directly contributes to the maintenance of the mitochondrial membrane potential (ΔΨm), a cornerstone of cellular bioenergetics. This technical guide delves into the core mechanisms by which ANT influences ΔΨm, providing detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.

Core Function: The Electrogenic Exchange of ADP and ATP

The fundamental role of ANT is to facilitate the 1:1 exchange of ATP synthesized within the mitochondrial matrix for ADP from the cytosol. This process is not electrically neutral. At physiological pH, ATP carries a charge of -4, while ADP carries a charge of -3. The export of one ATP molecule in exchange for one ADP molecule results in the net movement of one negative charge out of the mitochondrial matrix. This electrogenic exchange makes the intermembrane space more negative relative to the matrix, thereby directly contributing to and consuming the mitochondrial membrane potential generated by the electron transport chain. The energy for this transport is derived from the proton-motive force, with approximately 25% of the energy from aerobic respiration being utilized to regenerate the membrane potential tapped by the ANT.

This critical function ensures a continuous supply of ATP to the cytosol to fuel cellular processes and provides the mitochondrial ATP synthase with its substrate, ADP, for ongoing energy production.

Modulation of Mitochondrial Membrane Potential: Beyond Simple Exchange

Beyond its primary role in nucleotide exchange, ANT influences the mitochondrial membrane potential through several other mechanisms:

-

Proton Leak: ANT can act as a conduit for protons to leak from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase. This uncoupling of respiration from ATP synthesis dissipates the proton gradient and, consequently, reduces the mitochondrial membrane potential. This basal proton leak is thought to be a mechanism to fine-tune the efficiency of oxidative phosphorylation and may play a role in thermogenesis and the reduction of reactive oxygen species (ROS) production.

-

Mitochondrial Permeability Transition Pore (mPTP): The role of ANT as a component of the mPTP is a subject of ongoing research and debate. The mPTP is a high-conductance channel that, when open, leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors. While some studies suggest that ANT is a core component of the pore, others indicate that it may act as a regulator. The opening of the mPTP is a critical event in some forms of regulated cell death.

Quantitative Impact of ANT on Mitochondrial Membrane Potential

The precise quantification of ANT's contribution to the mitochondrial membrane potential is complex and can vary depending on the cell type, metabolic state, and experimental conditions. Healthy, energized mitochondria typically maintain a membrane potential ranging from -140mV to -220mV.[1]

| Condition | Change in Mitochondrial Membrane Potential (ΔΨm) | Method of Measurement | Reference |

| ANT1 Knockout (Skeletal Muscle Mitochondria) | ~50% decrease in proton leak rate at any given membrane potential between 75 mV and 150 mV. This leads to a hyperpolarized state at rest but a reduced capacity to respond to high energy demand. | TPMP+ sensitive electrode | [2] |

| ANT1 Knockdown (H9c2 cells) | Significant decrease in the ratio of J-aggregates to JC-1 monomers, indicating depolarization. | JC-1 Staining | [3] |

| Carboxyatractyloside (CATR) Treatment | Favors an increase in mitochondrial membrane potential in isolated mitochondria.[4] Induces depolarization in intact cells, likely due to downstream effects of inhibiting ATP/ADP exchange.[5] | Varies (e.g., fluorescent probes) | [4][5] |

| Bongkrekic Acid (BKA) Treatment | Can lead to hyperpolarization by inhibiting the electrogenic exchange and preventing proton leak. However, prolonged inhibition can lead to depolarization and cell death.[6][7] | Varies (e.g., fluorescent probes) | [6][7] |

Note: Direct quantitative measurements of ΔΨm changes in millivolts upon treatment with ANT inhibitors are not consistently reported in the literature. The effects are often described qualitatively (depolarization/hyperpolarization) or semi-quantitatively based on fluorescence intensity changes. The ultimate effect of these inhibitors on the membrane potential in intact cells can be complex due to the interplay of direct effects on ANT and indirect cellular responses.

Visualizing the Role of ANT: Signaling Pathways and Experimental Workflows

The ANT-Mediated ADP/ATP Exchange Cycle

Caption: The electrogenic exchange of ADP and ATP by ANT across the inner mitochondrial membrane.

ANT's Role in Proton Leak and mPTP Formation

Caption: ANT's involvement in proton leak and the formation/regulation of the mPTP.

Experimental Workflow: Measuring ΔΨm with TMRM

Caption: A typical experimental workflow for measuring mitochondrial membrane potential using TMRM.

Detailed Experimental Protocols

Measurement of Mitochondrial Membrane Potential using TMRM

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the negatively charged mitochondrial matrix. The degree of accumulation, and thus the fluorescence intensity, is proportional to the mitochondrial membrane potential.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

TMRM (stock solution in DMSO, e.g., 10 mM)

-

FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) (stock solution in DMSO, e.g., 10 mM)

-

Confocal microscope with appropriate filter sets (e.g., excitation ~543 nm, emission ~565-615 nm)

-

37°C incubator with 5% CO2

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture until they reach the desired confluency.

-

TMRM Loading:

-

Prepare a fresh working solution of TMRM in pre-warmed cell culture medium or HBSS at a final concentration of 20-100 nM.

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the TMRM working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

-